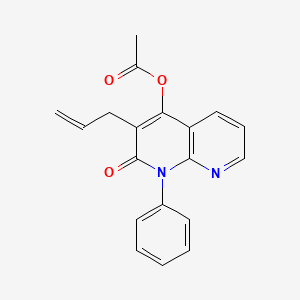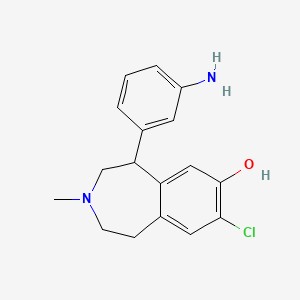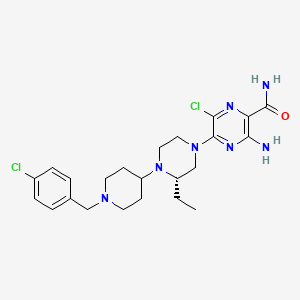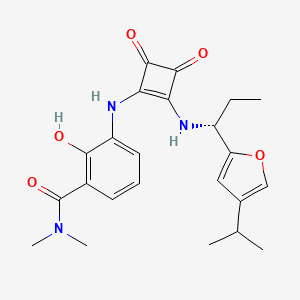
Sipoglitazar
Übersicht
Beschreibung
Sipoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity . It has a molecular formula of C25H25N3O4S .
Molecular Structure Analysis
The molecular structure of Sipoglitazar is described by its IUPAC name: 3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid . Its molecular weight is 463.6 g/mol .Chemical Reactions Analysis
Sipoglitazar undergoes an unusual metabolic pathway. The deethylated metabolite (M-I) and the glucuronide conjugate of Sipoglitazar (Sipoglitazar-G) are key metabolites in the elimination process . Sipoglitazar is initially metabolized to Sipoglitazar-G1 by UDP-glucuronosyltransferase and then Sipoglitazar-G1 is metabolized to M-I by O-dealkylation by CYP2C8 and deconjugation .Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Agent
Sipoglitazar is a novel, azolealkanoic acid derivative that has been developed as an anti-diabetic agent . It has been shown to improve peripheral insulin sensitivity, normalize circulating lipid profiles, and reduce body weight in patients with metabolic syndrome and type 2 diabetes mellitus (T2DM) .
Selective PPAR Agonist
Sipoglitazar possesses selective activity for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms.
Pharmacokinetics and Genetic Polymorphisms
The pharmacokinetics of Sipoglitazar is influenced by genetic polymorphisms in UDP-glucuronosyltransferase (UGT), an enzyme that catalyzes phase II biotransformation . Subjects homozygous for the UGT2B15 D85Y variant (UGT2B15*2/2) were exposed to greater plasma concentrations of Sipoglitazar compared with subjects homozygous for the wild-type allele UGT2B151/1 or heterozygous allele UGT2B151/*2 .
Drug Metabolism and Excretion
Sipoglitazar undergoes phase II biotransformation by conjugation catalyzed by UGT . This process is essential for the excretion of the drug from the body as water-soluble products .
Animal Studies
Animal studies using Sipoglitazar are essential to understand the fate of new drugs and these ADME (Absorption, Distribution, Metabolism, and Excretion) data are helpful to understand the pharmacological properties of Sipoglitazar .
Wirkmechanismus
Target of Action
Sipoglitazar is a novel, azolealkanoic acid derivative that possesses selective activity for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . These receptors are the primary targets of Sipoglitazar.
Mode of Action
Sipoglitazar acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR). Agonist action on PPARα lowers high blood triglycerides, and agonist action on PPARγ improves insulin resistance and consequently lowers blood sugar .
Biochemical Pathways
Sipoglitazar undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT). This process is part of the metabolic pathway from Sipoglitazar to its deethylated metabolite (M-I), which is a key metabolite in the elimination process .
Pharmacokinetics
The pharmacokinetics of Sipoglitazar are subject to high inter-individual variability resulting from a polymorphism of the UGT2B15 genotype . Plasma concentrations of Sipoglitazar and the distribution of dose-normalized individual values for area under the plasma concentration–time curve from time 0 to infinity (AUC 0-∞) are considerably skewed with a multi-modal distribution .
Result of Action
The action of Sipoglitazar results in the lowering of high blood triglycerides and improvement of insulin resistance, thereby lowering blood sugar . This is achieved through its agonist action on PPARα and PPARγ respectively.
Action Environment
The action of Sipoglitazar is influenced by genetic factors, specifically the UGT2B15 genotype. Subjects homozygous for the UGT2B15 D85Y variant (UGT2B15*2/2) are exposed to greater plasma concentrations of Sipoglitazar than subjects homozygous for the wild-type allele UGT2B151/1 or heterozygous allele UGT2B151/*2 . This indicates that the efficacy and stability of Sipoglitazar can be influenced by genetic factors in the individual’s environment.
Zukünftige Richtungen
The UGT2B15 genotype could explain 66% of the variability of Sipoglitazar exposure, as determined by AUC 0-∞ . This indicates that Sipoglitazar clearance is substantially modified by UGT2B15 enzyme variants, with higher exposure observed in the UGT2B15*2/*2 genotype group . This could be a potential area of future research.
Eigenschaften
IUPAC Name |
3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCAWATPLCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870331 | |
| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sipoglitazar | |
CAS RN |
342026-92-0 | |
| Record name | Sipoglitazar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIPOGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)


![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)